molecular formula C23H27NO3 B2414501 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 1251629-34-1

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2414501
CAS No.: 1251629-34-1
M. Wt: 365.473
InChI Key: YIKODMKHOIKBJQ-UHFFFAOYSA-N
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Description

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a complex organic compound that features a piperidine ring, a benzyloxy group, and a phenylbutane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl chloride and a suitable base.

    Attachment of the Phenylbutane-dione Moiety: This step involves the coupling of the piperidine derivative with a phenylbutane-dione precursor, often through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Methoxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
  • 1-(3-(Ethoxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
  • 1-(3-(Propoxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione

Uniqueness

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-phenyl-4-[3-(phenylmethoxymethyl)piperidin-1-yl]butane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c25-22(21-11-5-2-6-12-21)13-14-23(26)24-15-7-10-20(16-24)18-27-17-19-8-3-1-4-9-19/h1-6,8-9,11-12,20H,7,10,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKODMKHOIKBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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